molecular formula C10H22N2 B8818039 N,N'-bis(1-methylpropyl)ethanimidamide CAS No. 106500-96-3

N,N'-bis(1-methylpropyl)ethanimidamide

Cat. No.: B8818039
CAS No.: 106500-96-3
M. Wt: 170.30 g/mol
InChI Key: YQRPYRGJGSCPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(1-methylpropyl)ethanimidamide is an ethanimidamide derivative characterized by two 1-methylpropyl (sec-butyl) substituents attached to the ethanimidamide backbone. Ethanimidamides are a class of compounds featuring the general structure R₂N–C(=NH)–NR₂, where substituents (R) dictate physicochemical and pharmacological properties.

Properties

CAS No.

106500-96-3

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,N'-di(butan-2-yl)ethanimidamide

InChI

InChI=1S/C10H22N2/c1-6-8(3)11-10(5)12-9(4)7-2/h8-9H,6-7H2,1-5H3,(H,11,12)

InChI Key

YQRPYRGJGSCPEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=NC(C)CC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

  • N,N'-bis(1-methylpropyl)ethanimidamide : Features aliphatic 1-methylpropyl (sec-butyl) groups, enhancing lipophilicity compared to aromatic analogs.
  • N,N'-Diisopropylcarbodiimide (DIC) : A carbodiimide (R–N=C=N–R) with isopropyl groups, distinct from ethanimidamides in functional group reactivity .

Pharmacological Activity

  • Phenacaine: Used as a local anesthetic in 1–3% solutions for ocular, dermatological, and minor surgical procedures. Its aromatic substituents likely enhance membrane permeability and tissue adhesion .
  • Direct pharmacological data are unavailable.
  • DIC: Not a therapeutic agent; widely used in peptide synthesis as a coupling reagent due to its carbodiimide reactivity .

Physicochemical Properties

  • Lipophilicity: Phenacaine’s 4-ethoxyphenyl groups increase lipophilicity, favoring topical absorption.
  • Reactivity :
    • DIC’s carbodiimide group facilitates carboxylate activation, unlike ethanimidamides, which are more chemically stable .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Functional Group Key Applications Reference
This compound 1-Methylpropyl (aliphatic) Ethanimidamide Hypothetical: Local anesthesia -
Phenacaine 4-Ethoxyphenyl (aromatic) Ethanimidamide Surgical/dental anesthesia
N,N'-Diisopropylcarbodiimide (DIC) Isopropyl (aliphatic) Carbodiimide Peptide coupling reagent

Table 2: Pharmacological and Physicochemical Properties

Compound Lipophilicity (Predicted) Reactivity Stability
This compound High (aliphatic chains) Moderate Likely stable
Phenacaine Moderate-High (aromatic) Low (therapeutic) Metabolically labile
DIC Moderate High (reactive) Hydrolysis-prone

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